molecular formula C22H29NO2 B1664752 (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895155-57-4

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B1664752
CAS No.: 895155-57-4
M. Wt: 339.5 g/mol
InChI Key: NQTMRZNYLIGQCF-UHFFFAOYSA-N
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Description

A-834735 is a synthetic cannabinoid developed by Abbott Laboratories. It acts as a potent full agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, with a high affinity for cannabinoid receptor 2. The compound is characterized by its unique structure, which includes a 3-tetramethylcyclopropylmethanone group, making it distinct from other indole-derived cannabinoids .

Scientific Research Applications

A-834735 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Used in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

Target of Action

A-834735, also known as (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent cannabinoid receptor full agonist . It primarily targets both the CB1 and CB2 receptors , with a Ki of 12 nM at CB1 and 0.21 nM at CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

A-834735 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them to their full effect. The activation of these receptors can lead to various physiological responses depending on the location of the receptors in the body.

Pharmacokinetics

It is known that the compound readily crosses the blood-brain barrier , which suggests it has good bioavailability in the central nervous system. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of A-834735.

Result of Action

The activation of CB1 and CB2 receptors by A-834735 can lead to a variety of cellular and molecular effects. For instance, it has been reported to reverse thermal hyperalgesia (an increased sensitivity to pain) in a rat neuropathic pain model . This suggests that A-834735 may have potential therapeutic applications in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-834735 involves several key steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Tetrahydropyran-4-ylmethyl Group: This step involves the alkylation of the indole nitrogen with tetrahydropyran-4-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the 3-Tetramethylcyclopropylmethanone Group:

Industrial Production Methods

Industrial production of A-834735 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

A-834735 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-834735 is unique due to its high selectivity for cannabinoid receptor 2 and its distinct 3-tetramethylcyclopropylmethanone group. This selectivity makes it a valuable tool for studying the specific effects of cannabinoid receptor 2 activation and for developing new therapeutic agents targeting this receptor .

Properties

IUPAC Name

[1-(oxan-4-ylmethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-21(2)20(22(21,3)4)19(24)17-14-23(13-15-9-11-25-12-10-15)18-8-6-5-7-16(17)18/h5-8,14-15,20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTMRZNYLIGQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468349
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-57-4
Record name [1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-834735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-834735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE27L67C93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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